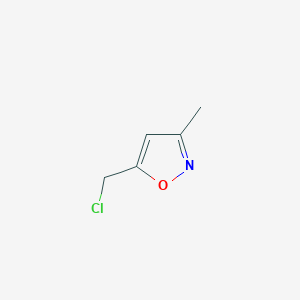

5-(Chloromethyl)-3-methylisoxazole

Description

Historical Context and Evolution of Isoxazole (B147169) Synthesis

The history of isoxazole chemistry dates back to 1888, when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com However, the first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond. ijpcbs.com A significant leap in isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or propiolic acid derivatives. wikipedia.orgyoutube.com Over the decades, synthetic strategies have evolved significantly. Modern methodologies include transition metal-catalyzed cycloadditions, rsc.org 1,3-dipolar cycloadditions of nitrile oxides with alkynes, nih.govnanobioletters.com and the electrophilic cyclization of functionally-substituted acetylenes. nih.gov These advancements have not only enhanced the efficiency of isoxazole synthesis but also enabled the creation of a diverse array of complex and bioactive derivatives. rsc.org The development of metal-free and green chemistry approaches is a recent trend, aiming to overcome the costs and toxicity associated with metal catalysts. nih.govnih.gov

Structural Features and Aromaticity of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle with three carbon atoms and an oxygen and a nitrogen atom in adjacent (1,2) positions. nih.govchemicalbook.com It is considered an aromatic system, satisfying Hückel's rule with six π-electrons. youtube.com One of the lone pairs on the oxygen atom participates in the aromatic system. youtube.com

However, its aromaticity is influenced by the presence of the two electronegative heteroatoms (O and N), making it less aromatic than other five-membered heterocycles like furan (B31954) or pyrrole. chemicalbook.com Isoxazole is a weak base with a pKa of -3.0 for its conjugate acid. wikipedia.org The structure possesses a dipole moment of 3.3 D in benzene (B151609). chemicalbook.com The unique electronic properties, stemming from the electron-donating oxygen and the electron-attracting pyridine-type nitrogen, govern its reactivity. chemicalbook.com This structure is also characterized by a weak N-O bond, which can lead to ring cleavage under certain conditions, such as upon UV irradiation or in basic media, a property that is synthetically useful. wikipedia.orgnih.govijpcbs.com

Importance of Isoxazole Core in Medicinal Chemistry and Agrochemicals

The isoxazole nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals due to the diverse biological activities exhibited by its derivatives. rsc.orgnih.gov The integration of an isoxazole ring into a molecule can improve its physicochemical properties and lead to a wide spectrum of biological targets. nih.gov

The versatility of the isoxazole scaffold has led to the development of drugs with a wide array of therapeutic uses. nih.govnih.gov

Antimicrobial: Isoxazole derivatives have a long history of use as antimicrobial agents. sphinxsai.com Marketed drugs like the beta-lactamase-resistant antibiotics Cloxacillin, Dicloxacillin, and Flucloxacillin contain the isoxazolyl group. wikipedia.org Sulfamethoxazole and Sulfisoxazole are other well-known antibacterial agents. ijpcbs.com The antibiotic Cycloserine, which possesses an isoxazole ring, is used for treating tuberculosis. ijpcbs.comnanobioletters.com

Anticancer: Numerous isoxazole-containing compounds have been investigated for their anticancer properties. rsc.orgsphinxsai.com The antitumor drug Acivicin is an example of a naturally derived isoxazole with antineoplastic activity. ijpcbs.com Research has shown that derivatives can exhibit potent activity against various cancer cell lines, such as oral, colon, and breast cancer. nih.gov

Anti-inflammatory: Isoxazoles are prominent in the field of anti-inflammatory drugs. nih.gov The selective COX-2 inhibitor Valdecoxib is a well-known example. wikipedia.orgnih.gov Other derivatives have shown potent anti-inflammatory effects, in some cases comparable or superior to established drugs like indomethacin. nih.gov

Analgesic: The analgesic properties of isoxazole derivatives are often linked to their anti-inflammatory activity. nih.gov Compounds with a methyl substituent at the C-3 position of a related isoxazoline (B3343090) ring were found to be potent analgesics. nih.gov

Anticonvulsant: The isoxazole moiety is present in compounds designed to have anticonvulsant effects. nih.gov Gaboxadol, a derivative of the natural isoxazole muscimol, is a notable example. wikipedia.org

Anti-diabetic: Research has explored isoxazole derivatives for their potential in managing diabetes. nih.gov

HIV-inhibitory: The isoxazole ring has been incorporated into molecules designed to inhibit the human immunodeficiency virus (HIV). sphinxsai.com

Beyond medicine, the isoxazole ring is a key structural component in modern agrochemicals. nih.govusda.gov

Herbicidal: Isoxaflutole is a significant herbicide used for pre-emergence weed control in corn and sugarcane. nih.govmda.state.mn.us It belongs to the isoxazole class and works by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme after the isoxazole ring opens in the plant. nih.gov

Fungicidal: Various isoxazole derivatives have been developed for their fungicidal properties in crop protection. nanobioletters.comusda.gov

Insecticidal: The isoxazoline structure, a close relative of isoxazole, has become a major focus in pesticide research. usda.govnih.gov These compounds are noted for their broad insecticidal spectrum and low toxicity to mammals. nih.gov

The isoxazole ring is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govrsc.org This term describes a molecular framework that can bind to multiple, distinct biological targets with high affinity, enabling the development of novel drugs for various diseases. nih.gov The isoxazole's unique architecture, electronic properties, and ability to participate in hydrogen bonding interactions contribute to its status as a privileged structure. chemicalbook.com Its synthetic accessibility and the ease with which its substitution pattern can be modified further enhance its value to medicinal chemists. nih.govnih.gov

Overview of Chloromethyl-Substituted Heterocycles as Synthetic Intermediates

Chloromethyl-substituted heterocycles, such as 5-(Chloromethyl)-3-methylisoxazole, are highly valuable intermediates in organic synthesis. The chloromethyl group (-CH₂Cl) serves as a reactive handle, allowing for the introduction of various other functional groups through nucleophilic substitution reactions.

This reactivity is crucial for building more complex molecular architectures. For instance, the synthesis of the natural product Muscimol involves a 5-chloromethyl-3-bromoisoxazole intermediate, which is then converted to an aminomethyl group. wikipedia.org Similarly, in the synthesis of other complex molecules, chloromethyl groups on heterocyclic rings can be transformed into aldehydes, which are then used in subsequent reactions. nih.gov The chloromethyl group can also be used in alkylation reactions, such as the reaction with a carboxylic acid group to form an ester linkage. beilstein-journals.org The versatility of the chloromethyl group makes compounds like this compound important building blocks for creating libraries of diverse compounds for drug discovery and other applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBJJNWJUXXFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427923 | |

| Record name | 5-(chloromethyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40340-41-8 | |

| Record name | 5-(chloromethyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 3 Methylisoxazole and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods offer an efficient means of constructing the target molecule by forming the isoxazole (B147169) heterocycle with the chloromethyl group already in place or formed concurrently. These approaches are often favored for their atom economy and reduced number of synthetic steps.

One-Pot Synthesis from Aldoximes and 2,3-Dichloro-1-propene

A prominent and efficient method for synthesizing 3-substituted 5-(chloromethyl)isoxazoles is the one-pot reaction between aldoximes and 2,3-dichloro-1-propene. researchgate.net This reaction leverages the in situ generation of nitrile oxides from aldoximes, which then undergo a cycloaddition reaction with the alkene. In this specific synthesis, 2,3-dichloro-1-propene can serve as both the dipolarophile (the alkene component) and the solvent, with any excess being recoverable after the reaction. researchgate.net This method is effective for a range of aldoximes derived from both aromatic and aliphatic aldehydes. researchgate.net

The core of this synthesis is the 1,3-dipolar cycloaddition, a powerful reaction in heterocyclic chemistry. chem-station.com The process is initiated by the conversion of an aldoxime into a highly reactive intermediate known as a nitrile oxide (R-C≡N⁺-O⁻). This transformation is typically achieved through oxidation or dehydrohalogenation of a precursor like a hydroximoyl chloride. researchgate.netresearchgate.net

Once generated in situ, the nitrile oxide, which acts as a 1,3-dipole, reacts with a dipolarophile—in this case, the C=C double bond of 2,3-dichloro-1-propene. chem-station.comnih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile oxide dipole and two atoms of the alkene double bond come together in a single transition state to form the five-membered isoxazole ring. researchgate.net This process is highly valuable as it allows for the construction of the heterocyclic core in a single, efficient step. chem-station.com The dimerization of nitrile oxides to form furoxans is a common side reaction that can occur if the dipole is not trapped efficiently by a dipolarophile. chem-station.com

When an unsymmetrical alkene like 2,3-dichloro-1-propene is used, the 1,3-dipolar cycloaddition can theoretically yield two different regioisomers: 5-(chloromethyl)isoxazoles and 4-(chloromethyl)isoxazoles. researchgate.netresearchgate.net However, the reaction is often highly regioselective. The direction of the cycloaddition is primarily determined by steric hindrance at the terminal carbon atom of the alkene's double bond. researchgate.netresearchgate.net The bulkier substituent on the alkene tends to direct the incoming nitrile oxide to the less hindered carbon. In the case of 2,3-dichloro-1-propene, the reaction predominantly yields the 5-(chloromethyl)isoxazole isomer.

The regioselectivity can also be explained by the Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most alkenes, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrile oxide dipole, which dictates the preferred orientation and leads to the observed regiochemical outcome. mdpi.com The reactivity of the substrate is influenced by both electronic and steric factors; electron-withdrawing or -donating groups on the nitrile oxide and the alkene can alter the energy levels of the frontier orbitals, thereby affecting the reaction rate. nih.gov

| Alkene Dipolarophile | Major Regioisomer Product(s) | Key Influencing Factor |

|---|---|---|

| 2,3-Dichloro-1-propene | 5-(Chloromethyl)isoxazoles | Steric hindrance at the terminal carbon. researchgate.netresearchgate.net |

| 1,3-Dichloro-1-propene | Mixtures of 5-(chloromethyl) and 4-(chloromethyl)isoxazoles | Reduced steric differentiation between the two carbons of the double bond. researchgate.net |

| 1,1-Dichloroethylene | 3-Alkyl-5-chloroisoxazole | Symmetry of the dipolarophile leads to a single product after initial cycloaddition. researchgate.net |

Optimizing the reaction conditions is crucial for maximizing the yield of the desired 5-(chloromethyl)-3-methylisoxazole and minimizing side reactions, such as the dimerization of the nitrile oxide. Key parameters include the method of nitrile oxide generation, the choice of base and solvent, and the reaction temperature.

A significant optimization involves using 2,3-dichloro-1-propene in excess, allowing it to function as both the reactant and the solvent, which simplifies the procedure and facilitates the recovery of the unreacted material. researchgate.net The generation of the nitrile oxide in situ from the corresponding aldoxime can be achieved using various reagents. While traditional methods might use strong bases or halogenating agents, greener protocols have been developed. One such protocol uses a NaCl/Oxone system for the oxidation of aldoximes, providing an efficient and environmentally conscious alternative. researchgate.net The choice of base is also critical; organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as sodium bicarbonate (NaHCO₃) are commonly employed to facilitate the formation of the nitrile oxide from its precursor. nih.govnih.gov

| Parameter | Condition/Reagent | Effect on Reaction |

|---|---|---|

| Nitrile Oxide Generation | In situ from aldoxime using NaCl/Oxone | Provides an efficient and "green" protocol for generating the reactive dipole. researchgate.net |

| Solvent | Excess 2,3-dichloro-1-propene | Acts as both reagent and solvent, simplifying the process and allowing for recovery. researchgate.net |

| Base | Sodium Bicarbonate (NaHCO₃) | Commonly used to promote the cycloaddition when starting from halogenoximes. nih.gov |

| Temperature | Room temperature to moderate heating | Mild conditions are often sufficient, though thermal decomposition of some precursors may require higher temperatures. nih.govresearchgate.net |

Synthesis from 3-Chloro-2-isothiocyanato-1-propenyl Alkyl(aryl) Ketones and Hydroxylamine (B1172632) Hydrochloride

An alternative direct synthesis route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride. consensus.app This method leads to the formation of 3-alkyl(aryl)-5-chloromethylisoxazoles. The reaction proceeds through the construction of the isoxazole ring from the acyclic ketone precursor, incorporating the hydroxylamine nitrogen and oxygen atoms to form the heterocycle. This pathway provides access to new compounds that can be further functionalized. consensus.app

Indirect Synthetic Routes and Precursor Utilization

Indirect routes to this compound involve the synthesis of an isoxazole ring with a different functional group at the 5-position, which is subsequently converted into the chloromethyl group. This approach offers versatility and can be advantageous if the required precursors are more readily available.

A common indirect strategy is the chlorination of a corresponding 5-(hydroxymethyl)isoxazole. For example, (3-methylisoxazol-5-yl)methanol can be prepared via other established methods, such as the cycloaddition of acetaldoxime with propargyl alcohol. researchgate.net The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, to convert the hydroxymethyl group into the desired chloromethyl group. researchgate.netresearchgate.net This two-step process allows for a modular approach to the synthesis of various 5-(chloromethyl)isoxazole analogues.

Derivatization from Related Isoxazole Compounds

A primary strategy for synthesizing this compound involves the chemical modification of closely related isoxazole precursors. This approach leverages existing isoxazole skeletons and focuses on the targeted conversion of functional groups at the 5-position.

Conversion from 5-Aminomethylisoxazole Derivatives

The transformation of an aminomethyl group to a chloromethyl group is a plausible synthetic route, conceptually related to established methods for converting amines to halides. The Sandmeyer reaction, for instance, is a well-known process for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orglscollege.ac.innih.gov This reaction typically involves treating an aromatic primary amine with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then decomposed by a copper(I) halide, such as copper(I) chloride, to yield the corresponding aryl halide. wikipedia.orgmasterorganicchemistry.com

While the Sandmeyer reaction is standard for aromatic amines, its direct application to a non-aromatic primary amine, such as that in 5-aminomethyl-3-methylisoxazole, is less common. The diazotization of aliphatic amines can be more complex than their aromatic counterparts. However, the fundamental two-step sequence involves:

Diazotization : The reaction of the primary aminomethyl group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Chloride Displacement : The subsequent displacement of the diazonium group (N₂) by a chloride ion.

This pathway provides a potential method for introducing the chloro substituent, though it may require careful optimization to manage the reactivity of the aliphatic diazonium intermediate.

Synthesis via Chlorination of Hydroxymethylisoxazoles

A more direct and widely used method for preparing this compound is the direct chlorination of its corresponding alcohol precursor, (3-methylisoxazol-5-yl)methanol. This transformation is a standard functional group conversion in organic synthesis.

The reaction typically employs common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent. The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion. This method is generally efficient and proceeds under mild conditions, making it a favored route for accessing chloromethyl-substituted isoxazoles.

| Starting Material | Reagent | Product |

| (3-Methylisoxazol-5-yl)methanol | Thionyl chloride (SOCl₂) | This compound |

| (3-Methylisoxazol-5-yl)methanol | Oxalyl chloride | This compound |

Preparation of Isoxazole-5-carbonyl Chloride and its Derivatives

The synthesis of isoxazole-5-carbonyl chlorides serves as a crucial step in creating a variety of isoxazole derivatives. These acid chlorides are reactive intermediates that can be further transformed. The preparation of 3-methylisoxazole-5-carbonyl chloride is typically achieved from its corresponding carboxylic acid.

The synthesis begins with the oxidation of (3-methylisoxazol-5-yl)methanol using a suitable oxidizing agent, such as Jones reagent, to yield 3-methylisoxazole-5-carboxylic acid. Subsequently, the carboxylic acid is converted to the more reactive acid chloride. This is accomplished by treating the acid with a chlorinating agent. While thionyl chloride is commonly used, other reagents like bis(trichloromethyl) carbonate, also known as triphosgene, can be employed, often in the presence of a catalyst. google.comgoogle.com This approach avoids the use of the highly toxic thionyl chloride. google.com

Reaction Scheme:

(3-Methylisoxazol-5-yl)methanol + Oxidizing Agent → 3-Methylisoxazole-5-carboxylic acid chemicalbook.com

3-Methylisoxazole-5-carboxylic acid + Chlorinating Agent (e.g., SOCl₂, Triphosgene) → 3-Methylisoxazole-5-carbonyl chloride google.comgoogle.com

Routes involving Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

An alternative synthetic approach involves building the isoxazole ring with the chloromethyl group already incorporated. A key intermediate in this strategy is Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. A documented synthesis for this compound involves a cycloaddition reaction.

In this method, ethyl 2-chloro-2-hydroxyiminoacetate is reacted with propargyl chloride in the presence of a base like triethylamine. The reaction proceeds by cooling the mixture of the hydroxyiminoacetate and propargyl chloride, followed by the dropwise addition of triethylamine. After stirring, the product is isolated by extraction and purified by vacuum distillation.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl 2-chloro-2-hydroxyiminoacetate | Propargyl chloride | Triethylamine | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate |

To obtain the target compound, this compound, from this intermediate, further chemical modifications would be necessary. This would involve the conversion of the ethyl carboxylate group at the 3-position to a methyl group, a process that could involve reduction followed by substitution or a decarboxylation step. researchgate.netmdpi.com

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. lscollege.ac.in These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.

Several green methodologies have been developed for isoxazole synthesis:

Ultrasonic Irradiation (Sonochemistry) : Ultrasound-assisted synthesis has emerged as an effective green technique. It can enhance reaction rates, improve yields, and reduce energy consumption by facilitating efficient cyclization and multicomponent reactions under milder conditions. google.comorgsyn.org

Water as a Solvent : Utilizing water as a reaction medium is a cornerstone of green chemistry, avoiding the use of volatile and often toxic organic solvents. orgsyn.org

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. Such methods are considered highly environmentally benign.

Microwave-Assisted Synthesis : This technique often leads to dramatically shorter reaction times and improved yields compared to conventional heating methods. lscollege.ac.in

Use of Eco-Friendly Catalysts : The development of protocols using catalysts derived from renewable resources, such as agro-waste, aligns with green chemistry principles.

These green strategies are primarily focused on the formation of the isoxazole ring itself and represent a move towards more sustainable chemical manufacturing.

Comparison of Synthetic Efficiencies and Scalability

The choice of a synthetic route for this compound and its analogues depends on factors like yield, cost of starting materials, reaction conditions, and the potential for large-scale production (scalability).

| Synthetic Route | Key Features | Potential Advantages | Potential Disadvantages | Scalability |

| From 5-Aminomethylisoxazole | Diazotization followed by chloride displacement. | Utilizes an amine precursor. | Diazotization of non-aromatic amines can be low-yielding and produce side products. | Moderate; may require significant optimization for large scale. |

| From 5-Hydroxymethylisoxazole | Direct chlorination of the alcohol. | Generally a high-yielding, clean, and straightforward reaction. | Requires the use of potentially hazardous chlorinating agents like SOCl₂. | High; this is a common and reliable industrial transformation. |

| From Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Ring formation followed by functional group modification. | Builds the core structure with the chloromethyl group present. | Requires a multi-step sequence to convert the C3-carboxylate to a methyl group. | Good; the initial cycloaddition is performed on a significant scale. |

| Green Chemistry Approaches | Use of ultrasound, microwaves, water, or solvent-free conditions. | Environmentally friendly, often faster with higher atom economy. | May require specialized equipment (ultrasonicator, microwave reactor). | Varies; some methods are readily scalable while others are still at the laboratory level. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 5-(Chloromethyl)-3-methylisoxazole is the SN2 (bimolecular nucleophilic substitution) reaction at the chloromethyl carbon. The carbon atom is rendered electrophilic by the attached chlorine, facilitating attack by various nucleophiles. This pathway is fundamental to the derivatization strategies for this compound.

The reaction of this compound with nitrogen-based nucleophiles is a common method for introducing new functional groups and building more complex molecular architectures.

The chlorine atom of this compound and its analogues can be readily displaced by primary and secondary amines. Research has demonstrated the synthesis of various 3-organyl-5-(chloromethyl)isoxazoles which are then reacted with secondary amines like dimethylamine (B145610) and tertiary amines to form the corresponding amine conjugates. researchgate.net For example, related compounds such as 3-chloromethyl-5-phenylisoxazole react with morpholine (B109124), a secondary amine, in methanol (B129727) to substitute the chlorine atom with the morpholine residue. researchgate.net

These reactions lead to the formation of stable isoxazole-amine conjugates. A general scheme for this reaction is presented below:

Reaction Scheme: Amination of this compound

Isoxazole-CH₂Cl + R₂NH → Isoxazole-CH₂NR₂ + HCl

Where R₂NH can be a primary, secondary, or tertiary amine.

Furthermore, the initial amine conjugate can serve as a precursor for the synthesis of Schiff bases (imines). While direct formation from the chloromethyl compound is not typical, a two-step process is conceptually straightforward. First, reaction with ammonia (B1221849) would yield (5-methylisoxazol-3-yl)methanamine. nih.gov This primary amine can then undergo condensation with various aldehydes or ketones to form the corresponding isoxazole-Schiff base derivatives. This approach is supported by studies showing that other amino-isoxazoles, like 3-amino-5-methylisoxazole, are effective precursors for creating Schiff bases. imist.ma

A key application of the reaction with amines is the synthesis of water-soluble isoxazole (B147169) derivatives. Research has shown that reacting 3-organyl-5-(chloromethyl)isoxazoles with amino acids, as well as certain secondary and tertiary amines, can produce water-soluble conjugates. researchgate.net In a different approach, a 3-(chloromethyl)-5-phenylisoxazole (B76759) was used to alkylate methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, and the resulting conjugate was transformed into a water-soluble lithium salt. researchgate.net These strategies are valuable for biological applications where aqueous solubility is crucial.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Nucleophile | Product Type | Reference |

| Dimethylamine | Isoxazole-Amine Conjugate | researchgate.net |

| Secondary Amines (general) | Isoxazole-Amine Conjugate | researchgate.net |

| Tertiary Amines (general) | Isoxazole-Amine Conjugate | researchgate.net |

| Amino Acids | Water-Soluble Conjugate | researchgate.net |

| Morpholine | Isoxazole-Amine Conjugate | researchgate.net |

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, react efficiently with this compound to form thioether linkages.

The reaction of chloromethylisoxazoles with thiolates is a direct method for synthesizing isoxazole-containing thioethers. For instance, treating 3-chloromethyl-5-phenylisoxazole with sodium phenylthiolate, sodium benzylthiolate, or sodium furfurylthiolate in methanol leads to the substitution of the chlorine atom and the formation of the respective phenyl-, benzyl-, or furfuryl-sulfanyl groups (thioethers). researchgate.net Similarly, water-soluble conjugates have been synthesized by reacting 3-organyl-5-(chloromethyl)isoxazoles with thioglycolic acid. researchgate.net Reaction with ammonium (B1175870) thiocyanate (B1210189) has also been reported to yield 3-alkyl(aryl)-5-isothiocyanatomethylisoxazoles. researchgate.net

The resulting thioether derivatives can be further functionalized. A common subsequent reaction is the oxidation of the sulfur atom. Using oxidizing agents like hydrogen peroxide, the thioether can be selectively oxidized to either a sulfoxide (B87167) or, with a stronger or excess oxidant, to a sulfone. This two-step process—nucleophilic substitution followed by oxidation—significantly expands the range of accessible derivatives.

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Sulfur Nucleophile | Intermediate/Product Type | Reference |

| Sodium phenylthiolate | Thioether | researchgate.net |

| Sodium benzylthiolate | Thioether | researchgate.net |

| Sodium furfurylthiolate | Thioether | researchgate.net |

| Thioglycolic acid | Thioether Conjugate | researchgate.net |

| Ammonium thiocyanate | Isothiocyanate | researchgate.net |

The synthesis of isoxazole-ether conjugates is readily achieved through the Williamson ether synthesis, where an alcohol or its conjugate base (an alkoxide) acts as the nucleophile. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction involves the SN2 displacement of the chloride from the chloromethyl group. wikipedia.org

Research has shown that treating 3-chloromethyl-5-phenylisoxazole with sodium methylate (the sodium salt of methanol, also known as sodium methoxide) in methanol effectively replaces the chlorine atom with a methoxy (B1213986) group, forming the corresponding ether. researchgate.net This reaction is a classic example of this transformation.

The scope of the reaction extends to more complex alcohols. For example, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with a chloromethylisoxazole derivative in the presence of anhydrous potassium carbonate has been successfully demonstrated, yielding the corresponding ether conjugate. researchgate.net This highlights the versatility of the chloromethylisoxazole as an alkylating agent for a wide range of alcoholic hydroxyl groups. The reaction generally proceeds well with primary and secondary alcohols, while tertiary alcohols may lead to competing elimination reactions. masterorganicchemistry.com

Reaction with Alcohols and Alkoxides (e.g., sodium methoxide)

Formation of Ether Derivatives (e.g., Williamson reaction)

The chloromethyl group of this compound is susceptible to nucleophilic substitution, making it a suitable substrate for the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comchem-station.com This classic reaction involves the displacement of the chloride ion by an alkoxide, leading to the formation of an ether linkage.

The Williamson ether synthesis is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the chloromethyl group. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, a good leaving group is necessary, which in this case is the chloride atom. wikipedia.org The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

An example of this reaction is the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole in the presence of anhydrous K2CO3 in DMF to yield the corresponding ether. researchgate.net It has been noted that the alkylation with chloromethylisoxazole can be slower compared to other similar chloroalkyl derivatives. researchgate.net

Table 1: Examples of Williamson Ether Synthesis with Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-(Chloromethyl)-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃ | DMF | Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | researchgate.net |

Reaction with Carboxylates (e.g., sodium acetate)

Similar to the formation of ether derivatives, the chloromethyl group can react with carboxylate anions, such as sodium acetate, in a nucleophilic substitution reaction. This results in the formation of an ester linkage. The carboxylate ion acts as the nucleophile, displacing the chloride from the chloromethyl group. This reaction provides a straightforward method for introducing an acyloxymethyl substituent at the 5-position of the isoxazole ring.

Reactions with Silatranes to form Isoxazole-Silatrane Hybrids

A notable derivatization strategy involves the reaction of this compound with silatranes, specifically 3-aminopropylsilatrane, to generate novel isoxazole-silatrane hybrids. sci-hub.seresearchgate.net Silatranes are organosilicon compounds with a unique cage-like structure containing a transannular dative bond between the silicon and nitrogen atoms, which can impart interesting biological properties. nih.gov

The reaction between 3-aminopropylsilatrane and 5-(chloromethyl)-3-organylisoxazoles can lead to both mono- and bis-adducts. sci-hub.seresearchgate.net The primary amine of the silatrane (B128906) acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the isoxazole. sci-hub.selew.ro The reaction conditions, including the ratio of reactants, solvent, base, temperature, and reaction time, can be optimized to favor the formation of either the mono- or bis-alkylated product. sci-hub.se These hybrid molecules combine the structural features of both the isoxazole ring and the silatrane cage, offering potential for unique physicochemical and biological activities. sci-hub.seresearchgate.net

Table 2: Products of Reaction between 3-aminopropylsilatrane and 5-(chloromethyl)-3-organylisoxazoles

| Isoxazole Reactant | Product Type | Reference |

|---|---|---|

| 5-(Chloromethyl)-3-organylisoxazoles | Mono-adducts | sci-hub.seresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Isoxazole Ring System

The isoxazole ring, being an aromatic heterocycle, can undergo electrophilic aromatic substitution (EAS) reactions. youtube.com However, the reactivity of the ring is influenced by the presence and nature of substituents. In 3,5-disubstituted isoxazoles, the position of electrophilic attack is directed by the existing groups. The isoxazole ring is generally considered electron-deficient, which can make electrophilic substitution more challenging compared to benzene (B151609).

For instance, the nitration of methyl 3-methoxyisoxazole-5-carboxylate can be achieved using a mixture of triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) in dichloromethane. nih.gov The reaction proceeds through the in-situ generation of a nitrating agent, which then attacks the isoxazole ring. The position of substitution is influenced by the directing effects of the existing methoxy and carboxylate groups.

Cycloaddition Reactions involving the Isoxazole Moiety

The isoxazole ring can participate in cycloaddition reactions, a powerful tool for the synthesis of more complex heterocyclic systems. sphinxsai.comrsc.orgresearchgate.net One of the most common and well-studied cycloaddition reactions involving isoxazoles is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. rsc.orgnih.gov In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. rsc.org

Isoxazoles themselves can be synthesized via [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.orgmdpi.com The isoxazole ring itself can also act as a component in further cycloaddition reactions. For example, under certain conditions, isoxazoles can undergo [4+2] cycloadditions (Diels-Alder type reactions). Copper-catalyzed [4+2]-cycloadditions of 3,5-disubstituted isoxazoles with 2-alkynylbenzaldehydes have been reported to yield α,γ-dicarbonylnaphthalenes. acs.org In this case, the C(3,4)-carbons of the isoxazole act as a 2π-donor. acs.org

Intramolecular cycloadditions are particularly useful as they can lead to the rapid construction of polycyclic systems. mdpi.com For instance, an intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime has been used to synthesize a tetracyclic isoxazole-containing ring system. mdpi.com

Other Transformation Reactions

Oxidation Reactions

The substituents on the isoxazole ring can undergo various transformation reactions, including oxidation. For example, a related compound, ethyl 5-chloro-3-methylisoxazole-4-carboxylate, can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate. While this specific reaction is for a related compound, it suggests that the methyl group at the 3-position of this compound could potentially be oxidized to a carboxylic acid under suitable conditions.

Reduction Reactions

The chemical reactivity of this compound is significantly influenced by the presence of the chloromethyl group at the 5-position of the isoxazole ring. This functional group is a primary site for reduction reactions, leading to valuable derivatives. The reduction can selectively target the C-Cl bond, leaving the isoxazole ring intact, or under more forcing conditions, potentially affect the ring itself.

The principal reduction product of this compound is (3-methylisoxazol-5-yl)methanol. This transformation involves the formal replacement of the chlorine atom with a hydrogen atom, converting the chloromethyl group into a hydroxymethyl group. This is typically achieved through nucleophilic substitution by a hydride source or via catalytic hydrogenation.

Another potential reduction pathway is the complete hydrogenolysis of the C-Cl bond followed by the reduction of the resulting methyl group, which would lead to 3,5-dimethylisoxazole. However, the selective reduction to the alcohol is a more commonly sought-after transformation for further derivatization.

Research into the reduction of substituted isoxazoles has provided insights into the viable methodologies for such transformations. For instance, the reduction of ketone functionalities attached to the isoxazole ring to the corresponding alcohols has been successfully achieved using sodium borohydride (B1222165) in protic solvents like propan-2-ol. researchgate.net This suggests that hydride-based reducing agents are compatible with the isoxazole core.

While direct and detailed research findings exclusively on the reduction of this compound are not extensively documented in publicly available literature, analogous transformations on similar heterocyclic systems provide a strong basis for predicting its reactivity. The chloromethyl group, being an activated halide, is susceptible to reduction by various reagents.

The choice of reducing agent and reaction conditions is crucial to achieve the desired outcome and to avoid potential side reactions, such as the opening of the isoxazole ring, which can occur under harsh reductive conditions. nih.gov For example, the reduction of Δ2-isoxazolines to β-hydroxy ketones using iron and ammonium chloride demonstrates a case where the isoxazole heterocycle is cleaved. nih.gov

The following table summarizes potential reduction strategies for this compound based on established chemical principles and findings from related compounds.

| Reagent/Catalyst | Product(s) | Reaction Conditions | Notes |

| Sodium borohydride (NaBH₄) | (3-Methylisoxazol-5-yl)methanol | Protic solvent (e.g., methanol, ethanol) | A mild and selective reagent for the reduction of alkyl halides to the corresponding alkanes, often proceeding via an Sₙ2 mechanism. In the presence of a protic solvent, solvolysis to the alcohol is the expected outcome. |

| Lithium aluminum hydride (LiAlH₄) | (3-Methylisoxazol-5-yl)methanol | Aprotic solvent (e.g., THF, diethyl ether) followed by aqueous workup | A powerful reducing agent capable of reducing a wide range of functional groups. Its use would require careful control to prevent over-reduction or reaction with the isoxazole ring. |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | (3-Methylisoxazol-5-yl)methanol or 3,5-Dimethylisoxazole | H₂ gas, various solvents and pressures | The outcome can be controlled by the choice of catalyst, solvent, and reaction conditions. Hydrogenolysis of the C-Cl bond is expected, potentially followed by further reduction of the resulting alcohol or the isoxazole ring itself under more vigorous conditions. |

| Hydrolysis | (3-Methylisoxazol-5-yl)methanol | Water or aqueous base | The reactive chloromethyl group can undergo nucleophilic substitution with water, especially when heated or in the presence of a base, to yield the corresponding alcohol. cetjournal.it |

These derivatization strategies starting from the reduction of this compound open up pathways to a variety of other functionalized isoxazoles. The resulting alcohol, (3-methylisoxazol-5-yl)methanol, is a key intermediate that can be further oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce a wide range of other functional groups.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁵N)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of individual nuclei.

While comprehensive experimental spectra for 5-(Chloromethyl)-3-methylisoxazole are not widely published, predicted NMR data provides valuable insights into its structure. For the isomeric compound, 3-(Chloromethyl)-5-methylisoxazole, predicted ¹H NMR data in CDCl₃ shows a singlet for the isoxazole (B147169) ring proton at approximately 6.05 ppm, a singlet for the chloromethyl protons at 4.49 ppm, and a singlet for the methyl protons at 2.38 ppm. It is expected that the spectrum of this compound would show distinct signals for the methyl group, the chloromethyl group, and the proton on the isoxazole ring, with chemical shifts influenced by the specific substitution pattern. The methyl protons would likely appear as a singlet in the aliphatic region, the chloromethyl protons as a singlet shifted downfield due to the electronegativity of the chlorine atom, and the isoxazole ring proton as a singlet in the aromatic or vinylic region.

Conformational analysis of the this compound molecule can be inferred from the rotational freedom around the single bond connecting the chloromethyl group to the isoxazole ring. At room temperature, free rotation is expected, leading to time-averaged NMR signals. More advanced, temperature-dependent NMR studies could potentially reveal information about rotational barriers and preferred conformations, though such specific studies on this compound have not been prominently reported.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

C-H stretching from the methyl group and the aromatic ring.

C=N and C=C stretching vibrations characteristic of the isoxazole ring.

N-O stretching also associated with the isoxazole ring.

C-Cl stretching from the chloromethyl group, typically appearing in the fingerprint region.

CH₂ and CH₃ bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and can indicate the presence of conjugated systems. The isoxazole ring in this compound constitutes a chromophore that is expected to absorb in the UV region. The absorption maxima (λmax) would correspond to π → π* and n → π* electronic transitions within the heterocyclic ring. The exact position and intensity of these absorptions are sensitive to the substitution pattern and the solvent used for analysis. Specific experimental UV-Vis data for this compound is not detailed in readily available literature.

Mass Spectrometry (HRMS, LC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, confirming its elemental formula of C₅H₆ClNO. The monoisotopic mass of this compound is 131.0138 g/mol .

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.02108 | 121.2 |

| [M+Na]⁺ | 154.00302 | 131.9 |

| [M-H]⁻ | 130.00652 | 124.4 |

Data sourced from computational predictions.

X-ray Diffraction Analysis

While the crystallographic data for this compound itself is not extensively reported in the literature, the single crystal X-ray structure of its derivatives provides significant understanding. A notable example is the detailed structural analysis of 5-chloromethyl-N-methyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]isoxazolidine-3-carboxamide. nih.gov

The analysis of this derivative revealed that the compound crystallizes with two independent molecules, labeled as A and B, within the asymmetric unit. nih.gov The presence of two unique molecules indicates slight conformational differences between them in the solid state. For instance, the dihedral angle between the phenyl ring and the triazole ring is 32.5(2)° in molecule A, whereas it is 10.7(2)° in molecule B, highlighting a significant conformational divergence. nih.gov

The isoxazolidine (B1194047) ring in both molecules adopts an envelope conformation. In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. For molecule A, the oxygen atom O1 is displaced by 0.566(2) Å from the mean plane formed by the other four ring atoms. Similarly, in molecule B, the oxygen atom O3 is displaced by 0.528(2) Å. nih.gov The absolute configuration of the three stereogenic centers in each molecule was determined to be 2(S), 3(S), and 4(R). nih.gov

The crystallographic data for the derivative, 5-chloromethyl-N-methyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]isoxazolidine-3-carboxamide, provides precise parameters defining its molecular structure. nih.gov

Table 1: Crystallographic Data for 5-chloromethyl-N-methyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]isoxazolidine-3-carboxamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₈ClN₅O₂ |

| Formula Weight | 335.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.4539 (3) |

| b (Å) | 11.2389 (4) |

| c (Å) | 14.1913 (5) |

| α (°) | 90 |

| β (°) | 108.618 (2) |

| γ (°) | 90 |

| Volume (ų) | 1579.05 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.411 |

| Absorption Coefficient (mm⁻¹) | 0.27 |

| F(000) | 704 |

The molecular geometry is further defined by specific bond lengths and angles within the two independent molecules (A and B) in the asymmetric unit. The torsion angles also highlight the conformational differences. For example, the torsion angle C6—C7—C8—C13 is 31.5(5)° in molecule A, while the corresponding angle in molecule B (C21—C22—C23—C24) is -9.0(5)°. nih.gov

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-chloromethyl-N-methyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]isoxazolidine-3-carboxamide (Molecule A) nih.gov

| Bond/Angle | Length (Å) / Angle (°) |

| Cl1—C1 | 1.785 (3) |

| O1—C4 | 1.449 (3) |

| O1—N1 | 1.470 (3) |

| N1—C2 | 1.473 (4) |

| C2—C3 | 1.536 (4) |

| C3—C4 | 1.530 (4) |

| O1—N1—C2 | 105.1 (2) |

| N1—C2—C3 | 103.8 (2) |

| C2—C3—C4 | 103.5 (2) |

| O1—C4—C3 | 103.3 (2) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Structure

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process systematically alters the positions of the atoms until a configuration with the minimum total energy is found. The resulting optimized structure provides critical data on bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Predicted Structural Parameters for 5-(Chloromethyl)-3-methylisoxazole (Note: The following table is illustrative of the parameters that would be obtained from a DFT geometry optimization. Specific values are dependent on the chosen computational method and are not available in published literature.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-O1 | Data not available | |

| O1-N2 | Data not available | |

| N2-C3 | Data not available | |

| C3-C(methyl) | Data not available | |

| C5-C(chloromethyl) | Data not available | |

| C-Cl | Data not available | |

| **Bond Angles (°) ** | ||

| N2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available | |

| C4-C5-O1 | Data not available | |

| C5-O1-N2 | Data not available | |

| O1-N2-C3 | Data not available | |

| Dihedral Angle (°) | ||

| C4-C5-C(chloro)-Cl | Data not available |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. This calculation determines the normal modes of vibration, each associated with a specific frequency. A stable structure will have no imaginary frequencies.

The analysis provides a theoretical vibrational spectrum that can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to specific atomic motions, such as stretching, bending, or wagging of functional groups. mdpi.com For this compound, this would allow for the assignment of characteristic peaks for the C-Cl stretch, C=N stretch, C-O stretch of the isoxazole (B147169) ring, and various modes associated with the methyl group.

Table 2: Selected Theoretical Vibrational Frequencies (Note: This table illustrates the type of data generated from a vibrational analysis. Specific frequencies for this compound are not available in published literature.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| Data not available | C-H stretch (methyl) |

| Data not available | C=N stretch (isoxazole ring) |

| Data not available | C-C stretch (isoxazole ring) |

| Data not available | C-O stretch (isoxazole ring) |

| Data not available | C-Cl stretch (chloromethyl) |

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.comirjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. irjweb.comntu.edu.iq A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. youtube.com This analysis helps predict how the molecule will interact with other species and its potential for electronic applications.

Table 3: Frontier Molecular Orbital (FMO) Properties (Note: The values in this table are representative of typical DFT outputs and are for illustrative purposes only, as specific data for this compound is not published.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule by examining charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net It quantifies the stabilization energy (E(2)) associated with these hyperconjugative interactions, which represent the delocalization of electron density.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Note: This table illustrates key NBO interactions. Specific stabilization energies for the title compound are not available in published literature.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π*(N2-C3) | Data not available |

| LP (N2) | π*(C4-C5) | Data not available |

| π (C3-C4) | π*(C5-O1) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. acu.edu.in The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red or yellow regions indicate negative potential (high electron density) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron deficiency) and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and a positive potential near the hydrogen atoms and the chloromethyl group.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and communications. Computational methods can predict a molecule's potential as an NLO material by calculating properties such as the dipole moment (μ) and the first-order hyperpolarizability (β₀).

Molecules with significant charge separation, large dipole moments, and high hyperpolarizability values often exhibit strong NLO responses. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance these properties. DFT calculations can determine these values for this compound to assess its potential for NLO applications.

Table 5: Calculated Non-Linear Optical (NLO) Properties (Note: This table shows the kind of data obtained from NLO calculations. Specific values for the title compound are not available in published literature.)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| First-Order Hyperpolarizability (β₀) [esu] | Data not available |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For isoxazole derivatives, Density Functional Theory (DFT) is a commonly employed method to elucidate their electronic structure. researchgate.net

Research on isoxazoles and their derivatives has utilized various DFT functionals, such as B3LYP, CAMB3LYP, WB97XD, and MPW1PW91, often paired with the 6-31G(d,p) basis set, to calculate key electronic parameters. researchgate.net A critical parameter derived from these calculations is the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For instance, theoretical studies on various 3,5-diphenylisoxazole (B109209) derivatives have shown HOMO-LUMO energy gaps ranging from 1.07 eV to 6.50 eV, depending on the functional used. researchgate.net These calculations help in designing molecules with desired electronic properties for specific biological targets.

Table 1: Representative Data from Quantum Chemical Calculations on Isoxazole Derivatives

| Parameter | Description | Typical Values for Isoxazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (Eg) | Energy difference between LUMO and HOMO | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 1.5 to 4.0 Debye |

Note: The values presented are illustrative and based on general findings for isoxazole derivatives; specific values for this compound would require dedicated computational analysis.

Molecular Docking and Dynamics Simulations (as applicable for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For derivatives of this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the binding mode.

In such studies, the isoxazole derivative is docked into the active site of a target protein. The docking process yields a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein are then analyzed.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including the conformational changes of both the ligand and the protein upon binding.

Table 2: Illustrative Molecular Docking Results for an Isoxazole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| B-cell lymphoma 2 (Bcl-2) | -9.1 | Arg102, Phe105, Asp111 |

Note: This table is a hypothetical representation of potential docking studies for derivatives of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to its success. In silico ADME prediction tools have become a mainstay in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development.

For derivatives of this compound, various molecular descriptors can be calculated to predict their ADME properties. These descriptors include lipophilicity (logP), aqueous solubility (logS), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Predicted In Silico ADME Properties for a Hypothetical Isoxazole Derivative

| ADME Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | 2.5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule |

| Polar Surface Area (PSA) | < 140 Ų | Suggests good cell membrane permeability |

| Aqueous Solubility (logS) | -3.0 | Moderately soluble |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 5-(chloromethyl)-3-methylisoxazole makes it an ideal starting material for the construction of intricate heterocyclic frameworks. aksci.com Its ability to introduce the 3-methylisoxazole (B1582632) moiety into various molecular architectures is a key strategy in the synthesis of novel compounds. nih.gov

Synthesis of Fused Isoxazole (B147169) Derivatives

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, often leading to compounds with unique three-dimensional structures and biological properties. This compound serves as a valuable synthon in the creation of fused isoxazole derivatives, including pyrrolo[3,2-d]isoxazoles and isoxazolo[5,4-b]azepin-6-ones.

A notable example is the synthesis of 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole. clockss.org This reaction proceeds through the nucleophilic displacement of the chlorine atom from 2-chloro-1-(1H-indol-3-yl)ethanone by 3-methylisoxazol-5-amine, followed by an intramolecular cyclization that results in the formation of the pyrrolo[3,2-d]isoxazole ring system with the elimination of water. clockss.org

Similarly, isoxazolo[5,4-b]pyridine (B12869864) derivatives have been synthesized through multi-component reactions involving isoxazole precursors. researchgate.net While direct synthesis from this compound is less commonly detailed, the analogous reactivity of related isoxazole derivatives highlights the potential for this compound to be used in the formation of various fused systems. For instance, N1-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been synthesized and evaluated for their antifungal properties. nih.gov

Preparation of Polyfunctional Pyrazoles

The transformation of isoxazoles into other heterocyclic systems, such as pyrazoles, is a well-established strategy in organic synthesis. This rearrangement often proceeds via the cleavage of the N-O bond of the isoxazole ring under various conditions, leading to the formation of a 1,3-dicarbonyl intermediate or its equivalent, which can then cyclize with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring.

The synthesis of polyfunctional pyrazoles can be achieved from isoxazole precursors. mdpi.comnih.gov For example, the reaction of α-substituted β-diketones with hydrazine yields pyrazoles. mdpi.com While the direct conversion of this compound to a pyrazole is not explicitly detailed in the provided context, the general principle of isoxazole-to-pyrazole transformation suggests its potential as a starting material for such conversions. The reactivity of the chloromethyl group allows for the introduction of various functionalities prior to the ring transformation, thus leading to polyfunctionalized pyrazoles.

Precursor for Pharmacologically Active Molecules

The 3-methylisoxazole moiety is a recognized pharmacophore present in numerous approved pharmaceutical agents. nih.gov The isoxazole ring system is associated with a wide range of biological activities, including but not limited to, antitumor, antiviral, anti-inflammatory, and antimicrobial effects. clockss.orgorganic-chemistry.org Consequently, this compound is a crucial intermediate in the synthesis of new drug candidates. nih.gov

The reactivity of the chloromethyl group allows for its facile conjugation with other molecules of biological interest. researchgate.net For instance, it can be used to alkylate phenolic compounds or other nucleophiles to create more complex structures with potential therapeutic applications. This approach has been utilized to synthesize novel derivatives of comenic acid, which, in combination with existing anticancer drugs, have shown synergistic effects in preclinical studies. researchgate.net

Role in Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov The design of these libraries is often guided by computational methods to focus on compounds with a higher probability of biological activity. nih.govresearchgate.net

This compound is an excellent building block for combinatorial library synthesis due to its predictable and efficient reactivity. The chloromethyl group provides a convenient handle for attaching the isoxazole scaffold to a variety of other molecular fragments in a parallel or automated fashion. This allows for the generation of a large library of isoxazole-containing compounds with diverse substituents, which can then be screened for biological activity against various targets. The ability to create focused or diverse chemical libraries is a key advantage of using such reactive building blocks. nih.govmdpi.com

Applications in Material Science

While the primary focus of this compound applications lies in the life sciences, its reactive nature also lends itself to the field of material science. The isoxazole ring, with its unique electronic properties, can be incorporated into larger molecular structures to create materials with specific functions.

Although detailed examples for this compound are not extensively documented in the provided context, related isoxazole derivatives have been investigated for their potential use in the development of:

Semiconductors: The electronic properties of heterocyclic compounds can be tuned by substitution, making them candidates for organic semiconductors.

Liquid Crystals: The rigid, rod-like structure of some isoxazole-containing molecules can lead to liquid crystalline behavior.

Dyes: The conjugated π-system of the isoxazole ring can be extended to create chromophores, which are the basis of dyes. researchgate.net

The ability to introduce the 3-methylisoxazole unit into polymeric or other macromolecular structures via the reactive chloromethyl group opens up possibilities for creating new materials with tailored optical or electronic properties.

Biological and Pharmacological Activities of Derivatives Mechanistic Aspects

Antimicrobial Activity

The isoxazole (B147169) scaffold is a key feature in various bioactive molecules, and its derivatives have shown notable antimicrobial properties.

Derivatives of 5-(chloromethyl)-3-methylisoxazole have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net Studies on the structure-activity relationship (SAR) have provided insights into the structural requirements for enhanced antibacterial efficacy. For instance, the introduction of specific substituents on the isoxazole ring or the chloromethyl group can significantly modulate the antibacterial potency. researchgate.net

Research has shown that certain isoxazole derivatives exhibit considerable activity against strains like Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov The antibacterial action is often attributed to the ability of these compounds to interfere with essential bacterial processes. nih.gov For example, some derivatives may inhibit bacterial enzymes crucial for survival or disrupt the integrity of the bacterial cell membrane. researchgate.netnih.gov

A study on 5-amino-3-methylisoxazole-4-carbohydrazide and 5-aminoisoxazole[5,4-d]pyrimidin-4-one derivatives showed that while most compounds had weak to mild antibacterial activity, derivatives with a methyl substituent on a benzene (B151609) ring (compounds 3d and 4d) were the most active. researchgate.net

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference(s) |

| 5-Amino-3-methylisoxazole-4-carbohydrazide derivatives | Gram-negative and Gram-positive bacteria | Weak to mild activity | researchgate.net |

| 5-Aminoisoxazole[5,4-d]pyrimidin-4-one derivatives | Gram-negative and Gram-positive bacteria | Weak to mild activity | researchgate.net |

| Compound 3d (with methyl substituent) | Various bacteria | Most active in its series | researchgate.net |

| Compound 4d (with methyl substituent) | Various bacteria | Most active in its series | researchgate.net |

| Quinone derivatives | Gram-positive pathogens | Inhibition at 0.5-64 µg/mL | nih.gov |

| 4-Iminoflavones and 4-thioflavones | E. coli, B. subtilis, S. aureus | Increased activity with methoxy (B1213986) group | mdpi.com |

Derivatives of isoxazole have also been recognized for their antifungal properties. researchgate.net The presence of the isoxazole ring is a common feature in several antifungal agents. nih.gov The mechanism of antifungal action can involve the disruption of fungal cell membrane synthesis or interference with essential fungal enzymes. mdpi.com For instance, some azole compounds, a class to which isoxazoles belong, are known to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Research on novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has shown that some of these compounds exhibit moderate to potent activity against a wide variety of dermatophytes, yeasts, and systemic fungi. nih.gov Similarly, studies on acylhydroquinones demonstrated that many of these molecules have antifungal activity against Candida species and filamentous fungi. mdpi.com

| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |

| 5-Carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines | Dermatophytes, yeasts, systemic fungi | Moderate to potent activity | nih.gov |

| Acylhydroquinones | Candida species, filamentous fungi | Active against at least two to three Candida species | mdpi.com |

| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives | S. aureus, C. neoformans, C. albicans | Polyvalent activity | mdpi.com |

Anticancer and Antitumor Activity

The isoxazole moiety is present in numerous compounds that have been investigated for their potential as anticancer agents. researchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. nih.gov One of the proposed mechanisms involves the modulation of key signaling pathways that are often dysregulated in cancer. For example, some derivatives have been shown to down-regulate the expression of proteins like Notch-1, which is involved in cell proliferation and survival. nih.gov

Studies have demonstrated that treatment with certain derivatives can lead to a dose- and time-dependent inhibition of cancer cell growth, migration, and invasion. nih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. nih.gov The activation of caspases, which are key executioners of apoptosis, is also a common observation. nih.gov

For example, a study on methylantcinate A, an ergostane (B1235598) type triterpenoid, showed that it inhibited the growth of oral cancer cell lines by inducing apoptosis through a Bax-mediated mitochondrial pathway. nih.gov Another study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives found that 7-Chloro-3-phenyl-5-(trifluoromethyl) jocpr.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was the most active among the newly synthesized compounds against several human cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Methylantcinate A | Oral cancer cell lines (OEC-M1, OC-2) | Induction of apoptosis via Bax-mediated mitochondrial pathway | nih.gov |

| delta-Tocotrienol | Non-small cell lung cancer cells | Down-regulation of Notch-1, inhibition of NF-κB signaling | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) jocpr.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Antiproliferative activity | nih.gov |

| 5H-benzo[i] researchgate.netjocpr.comnih.govthiadiazolo[3,2-a]quinazoline-6,7-diones | HCT116, HepG2 | Cytotoxic activities | rsc.org |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549, Bel7402, HCT-8 | Moderate anticancer activity | mdpi.com |

| N-alkyl-nitroimidazoles | MDA-MB-231 (breast), A549 (lung) | Cytostatic and cytotoxic properties | openmedicinalchemistryjournal.com |

Anti-inflammatory and Analgesic Properties

Derivatives of isoxazole have been explored for their potential to alleviate inflammation and pain. jocpr.comresearchgate.net The anti-inflammatory and analgesic effects of these compounds are often evaluated in animal models.

Some isoxazole derivatives have shown significant anti-inflammatory activity, comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. jocpr.com The mechanism of action is thought to involve the inhibition of enzymes or mediators involved in the inflammatory cascade. jocpr.com

In studies on analgesic activity, certain derivatives have demonstrated the ability to reduce pain responses in tests such as the hot-plate and tail-flick tests. researchgate.net For instance, in a study of 5-chloro-2(3H)-benzoxazolone derivatives, compound 3 showed the highest activity in the hot-plate test, while compounds 1 and 2 were more effective in the tail-flick test. researchgate.net Similarly, novel benzothiazole (B30560) derivatives have shown significant in vivo anti-inflammatory and analgesic activities. nih.gov

| Compound/Derivative | Biological Activity | Model/Test | Reference(s) |

| 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives | Anti-inflammatory | Trypsin and bovine serum albumin binding | jocpr.com |

| 5-chloro-2(3H)-benzoxazolone derivatives | Analgesic, Anti-inflammatory | Hot-plate test, tail-flick test, carrageenan-induced paw edema | researchgate.net |

| 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones | Analgesic, Anti-inflammatory | p-benzoquinone-induced writhing test, carrageenan hind paw edema test | nih.gov |

| Benzothiazole derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw oedema | nih.gov |